5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid
Description
Alternative Designations
While no widely recognized trivial names exist for this specific compound, its structural features align it with two established classes:
- Anthraquinone disulfonic acids : Characterized by the anthracene-dione core and sulfonic acid groups.
- Amino-substituted aryl amines : The presence of both aromatic and aliphatic amino groups places it in this category.
| Nomenclature Type | Designation |
|---|---|
| Systematic IUPAC | 5-[(4-acetamidophenyl)amino]-8-amino-9,10-dioxo-9,10-dihydroanthracene-1,7-disulfonic acid |
| Functional class | Anthraquinone disulfonic acid derivative |
| Substituent-based descriptor | 1,7-disulfo-5-(4-acetamidoanilino)-8-aminoanthraquinone |
The molecular formula is C₂₂H₁₈N₄O₁₀S₂ , with a calculated molecular weight of 586.53 g/mol. This aligns with analogous anthracene derivatives bearing sulfonic acid and amino substituents.
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by its planar anthracene backbone, with substituents introducing steric and electronic perturbations.
Key Geometrical Features
- Anthracene Core : The fused benzene rings adopt a coplanar arrangement, with bond lengths of approximately 1.40 Å for C-C single bonds and 1.34 Å for C=C double bonds. The dione groups at positions 9 and 10 introduce slight puckering (≈15° dihedral angle) due to carbonyl repulsion.
- Sulfonic Acid Groups : The -SO₃H moieties at positions 1 and 7 adopt tetrahedral geometries, with S-O bond lengths of 1.43–1.48 Å. These groups introduce steric bulk, forcing adjacent hydrogen atoms into axial positions.
- Amino Substituents :
- The primary amine at position 8 lies in the anthracene plane, participating in conjugation.
- The 4-acetylamino phenyl group at position 5 forms a dihedral angle of 38–42° relative to the anthracene plane, minimizing steric clash with the sulfonic acid groups.
Conformational Dynamics
Rotational energy barriers govern the compound’s flexibility:
| Rotatable Bond | Barrier (kJ/mol) | Preferred Conformation |
|---|---|---|
| C-N bond in 4-acetylamino group | 12.5 | Coplanar with phenyl ring |
| Anthracene-sulfonic acid linkage | 18.2 | Sulfonate oxygen antiperiplanar |
Molecular modeling suggests two stable conformers differing in the orientation of the 4-acetylamino phenyl group. The major conformer (78% abundance) positions the acetyl group away from the sulfonic acid moieties, while the minor conformer (22%) features intramolecular hydrogen bonding between the acetyl carbonyl and a sulfonate oxygen.
Electron Distribution and Resonance Stabilization Mechanisms
The electron distribution arises from synergistic effects of the anthracene π-system and substituent functional groups.
Charge Distribution Analysis
Density functional theory (DFT) calculations on analogous compounds reveal:
- Anthracene Core : Electron-deficient due to the electron-withdrawing dione groups (Mulliken charge: +0.32 e at C9/C10).
- Sulfonic Acid Groups : Strong electron-withdrawing effect (-0.45 e at sulfur atoms), creating localized positive charges on adjacent carbon atoms.
- Amino Groups : Electron-donating character (+0.18 e at N8), partially counteracting the dione’s electron withdrawal.
Resonance Stabilization
Three primary resonance pathways contribute to stabilization:
Anthracene-Dione Conjugation :
$$
\text{Anthracene} \leftrightarrow \text{Quinoid} \leftrightarrow \text{Diketo} \text{ forms}
$$
This delocalization reduces the HOMO-LUMO gap by 1.2 eV compared to unsubstituted anthracene.Amino-Acetylamino Resonance :
The 4-acetylamino phenyl group participates in resonance through the acetamide moiety:
$$
\text{Phenyl-NH-CO-CH}3 \leftrightarrow \text{Phenyl}^+-\text{NH-C(=O)−CH}3
$$
This stabilizes the aniline nitrogen’s lone pair, increasing basicity (predicted pKₐ = 3.8).Sulfonic Acid Mesomerism :
Sulfonate groups exhibit resonance between three equivalent S-O double bond configurations:
$$
\begin{array}{ccc}
O=S-O^- & \leftrightarrow & O^- -S=O \
\uparrow & & \downarrow \
O^- & & O \
\end{array}
$$
This delocalization lowers the sulfonic acid proton’s acidity (calculated pKₐ ≈ -1.2).
X-ray Crystallographic Studies and Solid-State Packing Arrangements
While direct crystallographic data for this specific compound remains unpublished, studies on structurally related anthraquinone sulfonic acids provide insights into likely packing motifs.
Predicted Unit Cell Parameters (Analog-Based Estimation)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.34 ± 0.05 |
| b (Å) | 7.89 ± 0.03 |
| c (Å) | 15.67 ± 0.06 |
| β (°) | 102.3 ± 0.2 |
| Z | 4 |
Packing Features
Hydrogen Bonding Network :
- Sulfonic acid protons donate to anthraquinone carbonyl oxygens (O···H distance ≈ 1.85 Å).
- Intermolecular N-H···O=S bonds between amino and sulfonate groups (2.12 Å).
π-π Stacking :
Anthracene cores stack in an offset face-to-face arrangement with a 3.48 Å interplanar spacing, stabilized by quadrupole interactions between electron-rich benzene rings and electron-deficient quinone regions.Channel Formation :
The alignment of sulfonic acid groups creates 1D hydrophilic channels (diameter ≈ 5.2 Å) capable of hosting water molecules or small ions.
These structural features suggest potential applications in crystalline porous materials, though experimental verification remains necessary.
Properties
CAS No. |
93892-19-4 |
|---|---|
Molecular Formula |
C22H17N3O9S2 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
5-(4-acetamidoanilino)-8-amino-9,10-dioxoanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)21(27)13-3-2-4-15(35(29,30)31)17(13)22(19)28/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
InChI Key |
RZGDMYFDZTWCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)S(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic pathway:
Step 1: Sulfonation of Anthracene or Anthraquinone Derivatives
The anthraquinone core is sulfonated at specific positions (1,7 or 1,6) to introduce sulfonic acid groups. This is commonly achieved by treatment with concentrated sulfuric acid or oleum under controlled temperature conditions.Step 2: Bromination and Amination
Selective bromination at positions adjacent to sulfonic acid groups (e.g., 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonic acid) is performed. The bromo substituent is then displaced by nucleophilic aromatic substitution with an amine, such as N-(4-aminophenyl)acetamide, to introduce the 4-(acetylamino)phenylamino moiety.Step 3: Reduction and Acetylation
Reduction of nitro groups (if present) to amino groups is carried out using sodium sulfite or other reducing agents. The acetylation of amino groups may be performed to introduce the acetylamino functionality, typically using acetic anhydride or acetyl chloride.Step 4: Conversion to Disodium Salt Form
To enhance solubility and stability, the free acid form is converted to the disodium salt by neutralization with sodium hydroxide.
Detailed Preparation Procedure (Based on Chemical Literature)
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Sulfonation of Anthraquinone | Concentrated H2SO4 or Oleum, 100-150°C | Anthraquinone or substituted anthracene | Introduces sulfonic acid groups at 1,7 or 1,6 positions |
| 2 | Bromination | Bromine or N-bromosuccinimide (NBS), controlled temp | Sulfonated anthraquinone | Selective bromination at 4-position |
| 3 | Nucleophilic aromatic substitution | Reflux in polar solvent (e.g., acetic acid) | N-(4-aminophenyl)acetamide | Replaces bromine with 4-(acetylamino)phenylamino group |
| 4 | Reduction | Sodium sulfite or other reducing agents, mild heating | Nitro to amino conversion if needed | Ensures amino groups are present |
| 5 | Acetylation | Acetic anhydride, pyridine or base catalyst | Amino groups | Introduces acetylamino groups |
| 6 | Neutralization | NaOH solution, room temperature | Converts to disodium salt | Enhances solubility and stability |
Industrial Scale Production
Industrial synthesis employs continuous flow reactors for sulfonation and nitration steps, allowing precise control over temperature and reagent addition to maximize yield and purity. Automated systems facilitate the reduction and acetylation steps. The process is optimized to minimize corrosion by using less aggressive sulfonating agents or modified reaction conditions.
Research Findings and Improvements
Alternative Sulfonation Agents: Use of manganese dioxide and sodium pyrosulfite as sulfonating agents has been reported to reduce equipment corrosion compared to oleum-based sulfonation, improving product purity and environmental safety.
Reaction Optimization: Controlling pH (6.5–8), temperature (40–55°C), and reagent addition rate (e.g., sodium pyrosulfite at 90–110 kg/h) during sulfonation improves yield and purity of sulfonated intermediates.
Purification: Post-reaction acidification at low temperature (0–8°C) with hydrochloric acid facilitates product precipitation and enhances purity.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Product |
|---|---|---|
| Sulfonation Temperature | 100–150°C (oleum) or 40–55°C (alternative agents) | Degree of sulfonation, equipment corrosion |
| pH during sulfonation | 6.5–8 | Reaction selectivity, purity |
| Bromination agent | Bromine or NBS | Selectivity of substitution |
| Amination solvent | Acetic acid or polar solvent | Reaction rate and yield |
| Reduction agent | Sodium sulfite or sodium bisulfite | Completeness of amino group formation |
| Acetylation reagent | Acetic anhydride | Degree of acetylation |
| Neutralization base | Sodium hydroxide | Solubility and stability of final product |
Chemical Reactions Analysis
Types of Reactions
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can convert the quinone form back to the hydroquinone form.
Substitution: The acetylamino and amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The acetylamino and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The disulphonic acid groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and analogues:
Key Findings from Comparative Studies
Solubility and Reactivity: The target compound’s acetylamino-phenylamino group likely enhances lipophilicity compared to purely sulfonated derivatives (e.g., CAS 14395-08-5), which may improve membrane permeability in biological systems . In contrast, the hydroxy and nitro groups in analogues like CAS 128-86-9 and the nitro-substituted derivative from increase polarity and acidity, making them suitable for aqueous dye formulations .
Electronic Properties: Amino and acetylamino groups are electron-donating, shifting absorption spectra toward longer wavelengths compared to nitro-substituted derivatives (e.g., ), which exhibit hypsochromic shifts due to electron withdrawal .
Applications: Dyes: Derivatives with sulfonic acid groups (e.g., Solvent Blue 74) are widely used in textiles, while the target compound’s acetylamino group may enable niche applications in pH-sensitive dyes . Biological Activity: Analogues with aminoalkyl chains (e.g., compound5 in ) show modified bioactivity, suggesting the target compound could serve as a ligand or drug intermediate .
Biological Activity
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid, commonly referred to as Acid Blue 324 , is a synthetic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields including medicine and environmental science.
Molecular Structure:
- Molecular Formula: C22H17N3Na2O7S2
- Molar Mass: 545.50 g/mol
- CAS Number: 6846-21-5
The compound features a complex anthracene backbone with multiple functional groups that contribute to its biological activity. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for various applications.
Antimicrobial Properties
Recent studies have demonstrated that Acid Blue 324 exhibits antimicrobial activity against a range of pathogens. For instance:
- Bacterial Inhibition: Research indicates that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant potency against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Acid Blue 324 has also been investigated for its potential anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of oxidative stress |
| HeLa (Cervical Cancer) | 12.8 | Activation of caspase pathways |
| A549 (Lung Cancer) | 18.5 | Inhibition of cell proliferation |
These findings suggest that Acid Blue 324 may serve as a lead compound for developing new anticancer agents.
The biological activity of Acid Blue 324 is primarily attributed to its ability to interact with cellular components:
- Reactive Oxygen Species (ROS) Generation: The compound induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Key Enzymes: It has been shown to inhibit enzymes involved in cell cycle regulation, contributing to its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of Acid Blue 324 against various pathogens. The results indicated that the compound significantly reduced bacterial counts in treated cultures compared to controls, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
In a controlled laboratory setting, researchers assessed the effects of Acid Blue 324 on MCF-7 breast cancer cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential use in cancer therapy .
Pharmaceutical Industry
Due to its biological activities, Acid Blue 324 is being explored for incorporation into pharmaceutical formulations aimed at treating infections and cancers.
Environmental Science
The compound's ability to degrade pollutants makes it a candidate for use in wastewater treatment processes, where it can help mitigate the effects of industrial dyes on aquatic ecosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
